molecular formula C18H26O3 B1325951 ethyl 5-oxo-5-(4-n-pentylphenyl)valerate CAS No. 898757-18-1

ethyl 5-oxo-5-(4-n-pentylphenyl)valerate

Cat. No.: B1325951
CAS No.: 898757-18-1
M. Wt: 290.4 g/mol
InChI Key: CWPFJBQUGDVZMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-oxo-5-(4-n-pentylphenyl)valerate typically involves the esterification of 5-oxo-5-(4-pentylphenyl)pentanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and catalysts, with careful control of reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

ethyl 5-oxo-5-(4-n-pentylphenyl)valerate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethyl 5-oxo-5-(4-n-pentylphenyl)valerate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-oxo-5-(4-n-pentylphenyl)valerate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes and chemical reactions .

Comparison with Similar Compounds

ethyl 5-oxo-5-(4-n-pentylphenyl)valerate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 5-oxo-5-(4-pentylphenyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-3-5-6-8-15-11-13-16(14-12-15)17(19)9-7-10-18(20)21-4-2/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPFJBQUGDVZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645769
Record name Ethyl 5-oxo-5-(4-pentylphenyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-18-1
Record name Ethyl δ-oxo-4-pentylbenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-oxo-5-(4-pentylphenyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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